molecular formula C7H13ClN4O2 B2539540 1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride CAS No. 2411254-26-5

1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride

Cat. No.: B2539540
CAS No.: 2411254-26-5
M. Wt: 220.66
InChI Key: SKYLJQFZVSJJJX-UHFFFAOYSA-N
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Description

“1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole-containing compounds has been a subject of interest in the field of chemistry. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of triazoles is unique and has significant implications in pharmacology. The 1,2,4-triazole moiety, in particular, has unique structure and properties and is used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis . This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process . It has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Scientific Research Applications

Synthesis and Transformation of Heterocyclic Compounds

  • Research has demonstrated the synthesis of 1,2,4-triazole derivatives via reactions involving carboxylic acids and hydrazinophthalazine, highlighting an efficient method for producing compounds with potential pharmacological activity (Rivera et al., 2008).
  • Another study focused on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the utility of 1,3-dipolar cycloaddition reactions for the synthesis of structurally novel triazoles (Peng & Zhu, 2003).

Generation of Structurally Diverse Libraries

  • The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions has been reported, enabling the creation of a diverse library of compounds. This highlights the compound's role in facilitating the synthesis of various heterocyclic structures (Roman, 2013).

Future Directions

The future directions in the research of triazole-containing compounds are promising. There is a continuous effort to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The wide range of potential pharmaceutical activity of 1,2,4-triazoles has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-10(2)3-4-11-5-6(7(12)13)8-9-11;/h5H,3-4H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOTVAJBZMTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(N=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411254-26-5
Record name 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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